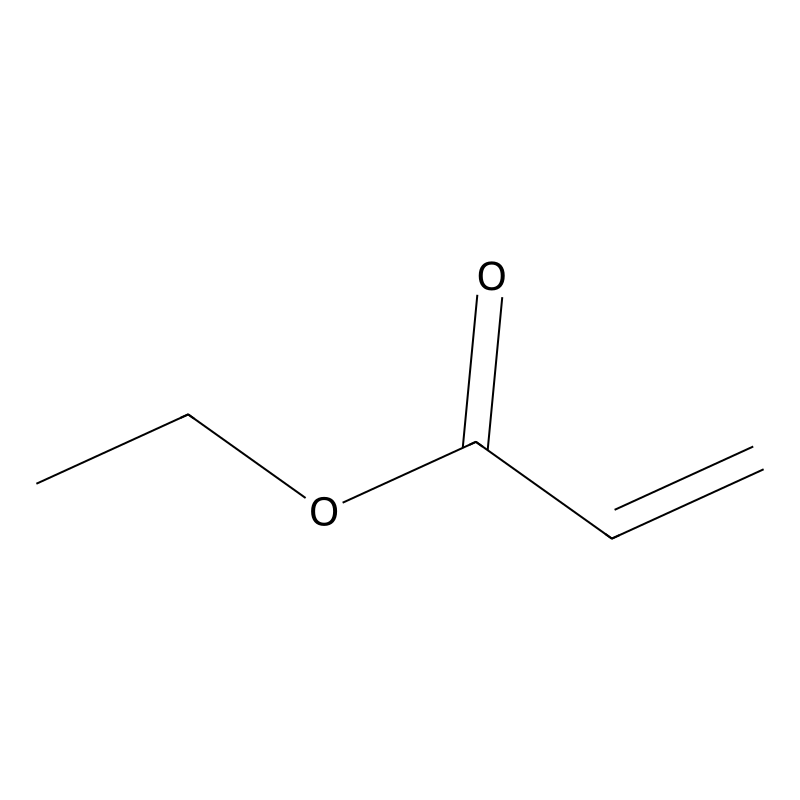

Ethyl acrylate

C5H8O2

C5H8O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H8O2

C5H8O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.15 M

15 mg/mL at 25 °C

Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether

Soluble in alcohol and ether

2% (wt/vol) in water at 20 °C

1.5 parts by wt (of the formula wt)/100 parts by wt of water

In water, 15,000 mg/L at 25 °C (1.50 g/100 g)

Solubility in water, g/100ml at 20 °C: 1.5

Soluble in ether and oils; Slightly soluble water

Soluble (in ethanol)

2%

Synonyms

Canonical SMILES

Studies on metabolism and toxicity

Metabolic studies

Researchers have used ethyl acrylate to study its metabolic pathways in animals. One study in rats demonstrated rapid absorption and excretion, with most of the compound converted to carbon dioxide through the propionic acid pathway []. This information helps understand the potential health risks associated with exposure.

Toxicity studies

Ethyl acrylate has been used in animal models to investigate its potential for causing various health effects. Studies have shown respiratory and gastrointestinal irritation, forestomach lesions, and even cancer in some cases, particularly upon high-dose exposure [, ]. These findings contribute to safety assessments and regulations related to the compound.

It's important to note that due to its potential carcinogenicity, the use of ethyl acrylate in research should be carefully considered and appropriate safety protocols must be strictly followed.

Use as a chemical building block

Ethyl acrylate is an organic compound with the chemical formula , specifically the ethyl ester of acrylic acid. It appears as a colorless liquid with a characteristic acrid odor. The compound is primarily utilized in the production of paints, textiles, and non-woven fibers, and serves as a reagent in synthesizing various pharmaceutical intermediates . Ethyl acrylate is classified as a highly flammable liquid with a flash point of approximately 8°C, and it can form explosive mixtures with air .

Ethyl acrylate is a flammable liquid with a low flash point (around -7 °C) []. It is also a suspected human carcinogen according to the Environmental Protection Agency (EPA) based on animal studies, although the relevance to humans is uncertain []. Exposure to ethyl acrylate can cause irritation to the eyes, skin, and respiratory system []. Proper safety measures, including wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas, are crucial when handling this compound [].

Ethyl acrylate is known for its reactivity in various chemical processes:

- Diels–Alder Reactions: It acts as a dienophile, readily participating in cycloaddition reactions with dienes, such as buta-1,3-diene, to form cyclohexene derivatives .

- Michael Addition: Ethyl acrylate can undergo nucleophilic addition reactions, particularly with amines in the presence of Lewis acids, yielding high yields of β-alanine derivatives .

- Polymerization: The compound can polymerize exothermically under heat or when contaminated. This self-reaction can result in violent outcomes if contained improperly .

Ethyl acrylate has been shown to react with biological macromolecules. For instance:

- It can spontaneously react with glutathione and protein sulfhydryl groups in various tissues, leading to potential cytotoxic effects. Studies indicate that the liver plays a significant role in metabolizing ethyl acrylate .

- The compound has been identified as a potential carcinogen and is classified as harmful, causing irritation to mucous membranes upon exposure .

Ethyl acrylate can be synthesized through several methods:

- Esterification: The most common method involves the acid-catalyzed esterification of acrylic acid, which itself is produced by oxidizing propylene .

- Reppe Reaction: Another method includes synthesizing ethyl acrylate from acetylene, carbon monoxide, and ethanol via a Reppe reaction .

- Transesterification: Ethyl acrylate can also be produced through transesterification reactions with higher alcohols under acidic or basic catalysis .

Ethyl acrylate has diverse applications across various industries:

- Paints and Coatings: It is widely used in formulating paints and coatings due to its excellent adhesion properties.

- Adhesives: Ethyl acrylate copolymers are utilized in pressure-sensitive adhesives.

- Textiles: Employed in textile finishes to enhance properties like durability and water resistance.

- Pharmaceuticals: Serves as an intermediate for synthesizing pharmaceuticals such as hypnotics and vasodilators .

Studies on ethyl acrylate interactions reveal significant implications for health and safety:

- Exposure can lead to allergic reactions, including skin rashes upon repeated contact .

- Its vapors are harmful, causing irritation to respiratory pathways and potential long-term health effects if inhaled excessively .

- Environmental studies indicate that ethyl acrylate does not bioaccumulate in aquatic organisms but can evaporate rapidly from water bodies .

Ethyl acrylate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acrylic Acid | A key precursor for ethyl acrylate; more acidic. | |

| Methyl Acrylate | Similar reactivity but more volatile; used in coatings. | |

| Butyl Acrylate | Higher molecular weight; used for softer polymers. | |

| Hydroxyethyl Acrylate | Contains a hydroxyl group; enhances hydrophilicity. |

Uniqueness of Ethyl Acrylate

Ethyl acrylate's uniqueness lies in its balance between reactivity and stability compared to other acrylic esters. Its ability to participate effectively in polymerization while maintaining favorable physical properties makes it particularly valuable in industrial applications.

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma

Colorless liquid with an acrid odor.

Color/Form

Clear liquid

XLogP3

Boiling Point

99.4 °C

99 °C

211°F

Flash Point

50 °F (10 °C) (open cup)

60 °F (open cup)

9 °C c.c.

48°F

Vapor Density

3.45 (Air = 1)

Relative vapor density (air = 1): 3.45

3.45

Density

d204 0.92

0.9234 g/cu cm at 20 °C

Relative density (water = 1): 0.92

0.916-0.919

0.92

LogP

1.32

log Kow = 1.32

Odor

Sour, pungent, hot plastic odo

Melting Point

-71.2 °C

Mp -71.2 °

-71.2°C

-71 °C

-96°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Mechanism of Action

Quantitative hemolysis assays of acrylate and methacrylate esters provided estimates of the intrinsic hemolytic activity (Hi, the slope of the concentration-response curve) and the concentrations effecting 5% (H5) and 50% (H50) hemolysis. The dependence of hemolytic activity and LD50 (mice) on physical properties (lipophilicity, molar refraction, and molecular volume of the esters was detected by multiple regression analysis. The observed correlations were: Hi, R2 = 0.94; H5, R2 = 0.95; H50, R2 = 0.94; and LD50, R2 (all compounds) = 0.80, R2 (all compounds less the methyl esters) = 0.94. The difference of the methyl esters was associated with the smaller steric volume of the methyl ester substituent and the presence (methacrylates) or absence (acrylates) of the branched methyl group. Associative steric contributions of the branched methyl group and the ester substituents were probably responsible for greater variability in the methyacrylate series ... /It was concluded that/ the mechanism of the action of the esters is membrane-mediated and relatively nonspecific and that in vivo biotransformation was not a significant factor. Also, long-term toxic liability of the esters may be more closely related to intrinsic toxicity than acute toxicity.

Over the past several years, /the authors/ have been evaluating the mutagenicity and clastogenicity of compounds capable of Michael-type reactions. These compounds, including acrylamide, several acrylate and methacrylate esters, vinyl sulfones, and phorone, have been evaluated using TK+/- -3.7.2C mouse lymphoma cells. Mutagenic chemicals induced increases in the number of small colony tk- deficient mutants. This suggested a clastogenic mechanism which was confirmed by demonstrating increases in aberrations and micronucleus frequencies in cultured cells. Vinyl sulfone was found to be the most effective chemical mutagen with induction of genotoxic effects at concentrations as low as 0.25 microgram/ml. The other compounds also produced positive results, but at higher concentrations. Since these compounds are known to deplete glutathione, phorone, a model glutathione depleter, was examined and found to produce similar effects as the other compounds in mouse lymphoma cells. These results suggest that the direct-acting Michael-type reaction has activity relevant to producing a genotoxic effect. Since acrylamide has been found to be a potent germ cell mutagen, this mechanism may be also relevant in the induction of heritable mutagenic risk.

Vapor Pressure

38.60 mmHg

38.6 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 3.9

29 mmHg

Pictograms

Flammable;Irritant

Impurities

Other CAS

87605-70-7

9003-32-1

Wikipedia

Use Classification

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree

Cosmetics -> Antistatic; Binding; Film forming

Methods of Manufacturing

Prepd from ethylene chlorohydrin or acrylonitrile, ethanol, and sulfuric acid.

Vinyl chloride reacts at 270 °C at > 6895 kPa (68 atm) with ethanol in the presence of a cobalt and palladium catalyst to give ethyl acrylate in 17% yield ... .

Ethylene cyanohydrin, ethyl alcohol and dilute sulfuric acid. Oxo reaction of acetylene, carbon monoxide, and ethyl alcohol in the presence of nickel or cobalt catalyst.

In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

General Manufacturing Information

Paint and coating manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Wholesale and retail trade

2-Propenoic acid, ethyl ester: ACTIVE

Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

The Council of Europe (1974) listed ethyl acrylate in the list of artificial flavoring substances that may be added to foodstuffs without hazard to public health, at a level of 1 ppm.

... Polymerized esters ... especially methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglas", & "perspex", and are of considerable commercial importance. They are widely used as substitutes for glass and in certain situations are preferred to it since they are almost as transparent as glass but weigh only half as much ... Where high optical accuracy is not required they can also be made into lenses. This organic glass has the property of total internal reflection and can "pipe" light ... Useful for surgical retractors and throat lights ... Widely used for dentures, artificial eyes, and surgical prostheses. The polymers may be cast into sheets or moulded ...

Inhibitor: Ethyl acrylate is usually inhibited with 10 to 20 ppm monomethyl ether of hydroquinone. Some dissolved oxygen should be present in the liquid for the inhibitor to be effective.

Analytic Laboratory Methods

Method: OSHA 92; Procedure: gas chromatography with flame ionization detection; Analyte: ethyl acrylate; Matrix: air; Detection Limit: 20 ppb (80 ug/cu m).

The electron-impact and methane chemical-ionization mass spectra of selected methacrylate and acrylate monomers, incl ethyl acrylate, commonly used in dental materials are reported and discussed. The 2 ionization modes complement each other, and together the mass spectra offer adequate information for identification purposes. The application of the mass spectral methods is demonstrated on resin-based dental materials with identification of the monomer content.

RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/

Air sampling is conducted using charcoal adsorbent. Samples are desorbed using carbon disulfide and analyzed using a gas chromatograph.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid & derivatives/

Interactions

Stability Shelf Life

Dates

Poly(ethyl acrylate-

Narimane Lammari, Francesca Froiio, Mehdi Louaer, Maria Chiara Cristiano, Chawki Bensouici, Donatella Paolino, Ouahida Louaer, Abdeslam Hassen Meniai, Abdelhamid ElaissariPMID: 32286798 DOI: 10.1021/acs.biomac.0c00255

Abstract

Food waste valorization practices have gained considerable attention focusing on the conversion of the waste into valuable products. In this context, the present study provides an insight into a new Eudragit RS100 based nanosystem as a carrier of date palm (L.) seeds oil known for its an antidiabetic activity. A priori systematic study was carried out in order to understand the individual impact of all contributing factors considered by the nanoprecipitation method. Then, date seeds oil nanoparticles were prepared, characterized and analyzed for their in vitro inhibition activity against: α-amylase and α-glucosidase. The results showed that the developed nanoparticles had an average diameter around 207 nm, a ζ-potential of +59 mV, and an encapsulation efficiency equal to 97 ± 1% with a loading capacity of 0.48 mg·mg

. The α-amylase and α-glucosidase IC

were found to be 87.6 and 155.3 μg·mL

, respectively. Therefore, this study may surely open new perspectives for the development of novel health-promoting plant oils loaded-nanocarriers for several purposes.

Contact Dermatitis Associated With Nail Care Products: Retrospective Analysis of North American Contact Dermatitis Group Data, 2001-2016

Erin M Warshaw, Lindsey M Voller, Jonathan I Silverberg, Joel G DeKoven, Amber R Atwater, Howard I Maibach, Margo J Reeder, Denis Sasseville, Donald V Belsito, Vincent A DeLeo, Anthony F Fransway, Joseph F Fowler Jr, James S Taylor, Melanie D Pratt, Toby Mathias, James G Marks Jr, Kathryn A Zug, Matthew J ZirwasPMID: 32355091 DOI: 10.1097/DER.0000000000000583

Abstract

Ingredients in nail care products may lead to allergic and/or irritant contact dermatitis.The aims of this study were to determine frequency of contact dermatitis associated with nail care products, characterize associated body sites, and describe causative allergens.

A retrospective analysis was conducted with the North American Contact Dermatitis Group data between 2001 and 2016.

Of the 38,775 patients tested, 769 (2.0%) had: 1) more than 1 allergic patch test reaction associated with a nail care product (n = 746), 2) irritant contact dermatitis associated with a nail care product (n = 14), or 3) both (n = 9). Primary body sites included the face (43.0%) and hands (27.6%). The top 5 allergens were (2-hydroxyethyl methacrylate (273/482, 56.6%), methyl methacrylate (210/755, 27.8%), ethyl acrylate (190/755, 25.2%), ethyl-2-cyanoacrylate (12/175, 6.9%) and tosylamide (273/755, 36.2%). Frequency of allergy to 2-hydroxyethyl methacrylate (P = 0.0069) and ethyl acrylate (P = 0.0024) significantly increased over the study period, whereas allergy secondary to tosylamide significantly decreased (P < 0.0001).

As long-lasting nail techniques become widespread, the prevalence of contact dermatitis to nail care products is expected to increase. Almost one-fifth of nail care product-associated allergens would have been missed without additional screening allergens beyond the North American Contact Dermatitis Group series, underscoring the need for testing to a broad array of allergens.

Distal γ-C(sp

Han Seul Park, Zhoulong Fan, Ru-Yi Zhu, Jin-Quan YuPMID: 32385966 DOI: 10.1002/anie.202003271

Abstract

Reported herein is the distal γ-C(sp)-H olefination of ketone derivatives and free carboxylic acids. Fine tuning of a previously reported imino-acid directing group and using the ligand combination of a mono-N-protected amino acid (MPAA) and an electron-deficient 2-pyridone were critical for the γ-C(sp

)-H olefination of ketone substrates. In addition, MPAAs enabled the γ-C(sp

)-H olefination of free carboxylic acids to form diverse six-membered lactones. Besides alkyl carboxylic acids, benzylic C(sp

)-H bonds also could be functionalized to form 3,4-dihydroisocoumarin structures in a single step from 2-methyl benzoic acid derivatives. The utility of these protocols was demonstrated in large scale reactions and diversification of the γ-C(sp

)-H olefinated products.

pH-Driven Morphological Diversity in Poly[n-Butyl Acrylate-block-(2-(Dimethylamino)Ethyl Acrylate)] Amphiphilic Copolymer Solutions

Angeliki Chroni, Stergios Pispas, Aleksander Forys, Barbara TrzebickaPMID: 31709675 DOI: 10.1002/marc.201900477

Abstract

Amphiphilic poly[n-butyl acrylate-block-(2-(dimethylamino)ethyl acrylate)] (PnBA-b-PDMAEA) block copolymers are synthesized by the reversible addition fragmentation chain transfer polymerization process. The pH-responsive self-assembly behavior in aqueous media is studied by dynamic, static, and electrophoretic light scattering and cryogenic transmission electron microscopy (Cryo-TEM) at different pHs. In particular, the PnBA-b-PDMAEA

copolymer (where subscripts denote %wt composition of the components) shows remarkable morphological transitions in aqueous solutions of varying pH values forming, among others, an unusual and novel hierarchical vesicular morphology, as indicated by Cryo-TEM results. The observed transitions are attributed to synergistic effects involving alterations of the protonation degree of the PDMAEA block, in conjunction with the specific composition of the copolymer and the softness of PnBA blocks, with cumulative drive changes in the packing parameter of the copolymer system and result in the formation of various unexpected morphologies by simple pH changes.

How can we improve the physical stability of co-amorphous system containing flutamide and bicalutamide? The case of ternary amorphous solid dispersions

Justyna Pacult, Marzena Rams-Baron, Krzysztof Chmiel, Karolina Jurkiewicz, Agata Antosik, Joanna Szafraniec, Mateusz Kurek, Renata Jachowicz, Marian PaluchPMID: 31170526 DOI: 10.1016/j.ejps.2019.06.001

Abstract

The article describes the preparation and characterization of binary mixtures of two antiandrogens used in prostate cancer treatment, i.e. flutamide (FL) and bicalutamide (BIC), as well as their ternary mixtures with either poly(methyl methacrylate-co-ethyl acrylate) (MMA/EA) or polyvinylpyrrolidone (PVP). The samples were converted into amorphous form to improve their water solubility and dissolution rate. Broadband dielectric spectroscopy and differential scanning calorimetry revealed that FL-BIC (65%) (w/w) does not tend to crystallize from the supercooled liquid state. We made the assumption that the drug-to-drug weight ratio should be maintained as in the case of monotherapy so we decided to investigate the system containing FL and BIC in 15:1 (w/w) ratio with 30% additive of polymers as stabilizers. Our research has shown that only in the case of the FL-BIC-PVP mixture the crystallization has been completely inhibited, both in glassy and supercooled liquid state, which was confirmed by X-ray diffraction studies. In addition, we performed solubility and dissolution rate tests, which showed a significant improvement in solubility of ternary system as compared to its crystalline counterpart. Enhanced physical stability and water solubility of the amorphous ternary system makes it promising for further studies.Ethyl acrylate: influence of sex or atopy on perceptual ratings and eye blink frequency

Kirsten Sucker, Frank Hoffmeyer, Christian Monsé, Birger Jettkant, Hans Berresheim, Nina Rosenkranz, Monika Raulf, Jürgen Bünger, Thomas BrüningPMID: 31511936 DOI: 10.1007/s00204-019-02568-6

Abstract

Occupational exposure limits (OELs) are derived for protection from health hazards, assuming that exposed subjects are healthy adult workers. Whether differences in susceptibility to sensory irritation effects from airborne chemicals have to be taken into account is currently under discussion. Thus, we chose atopics as a healthy but possibly susceptible subpopulation that can be identified with a clinical test. To investigate the influence of sex or atopy on sensitivity to airborne chemicals, 22 subjects were exposed for 4 h to ethyl acrylate at three concentrations: 0.05 ppm (odor threshold; sham), 5 ppm (constant), and varying exposure between 0 and 10 ppm. Odor intensity decreased and eye irritation ratings increased in a dose-dependent manner, reflecting the time course of the exposure scenarios. The reports of moderate-to-strong eye irritation were verified by significant increases in eye blink frequency. Our results show that women reported subjective eye irritation to an increasing degree. However, these sex-related differences in ratings could not be verified by objective assessment of eye blink frequency. Atopic subjects reported higher odor intensity than non-atopic subjects, but only during the sham (odorous but not irritating) exposure condition. Differences in ratings on annoyance, and eye or nose irritation were not found. Furthermore, the study revealed that atopic subjects might belong to a group of subjects with frequent eye blink activity. Although the relative increase in blink rates was more pronounced in non-atopic subjects, atopic subjects had significant higher blink rates at the end of the exposure to varying ethyl acrylate concentrations. Our results do not support that atopy enhances chemosensory effects if only the increase of blink rates and not the absolute height are considered as adverse effect. Nevertheless, the results indicate that individuals with frequent eye blink activity should be distinguished from those with normal eye blink activity while investigating blink rates as objective parameter of eye irritation.Contact sensitivity to 2-hydroxyethyl methacrylate in consecutive patients: A 1-year multicentre SIDAPA study

Luca Stingeni, Marta Tramontana, Leonardo Bianchi, Caterina Foti, Cataldo Patruno, Rosella Gallo, Monica Corazza, Donatella Schena, Nicola Milanesi, Fabrizio Guarneri, Vittorio Bini, Katharina HanselPMID: 30916788 DOI: 10.1111/cod.13278

Abstract

Proteomic analysis of haptenation by skin sensitisers: Diphencyprone and ethyl acrylate

Erika Parkinson, Maja Aleksic, Rachael Arthur, Sergio Regufe Da Mota, Richard Cubberley, Paul J SkippPMID: 31669365 DOI: 10.1016/j.tiv.2019.104697

Abstract

The potential risk of skin sensitisation, associated with the development of allergic contact dermatitis (ACD), is a consideration in the safety assessment of new ingredients for use in personal care products. Protein haptenation in skin by sensitising chemicals is the molecular initiating event causative of skin sensitisation. Current methods for monitoring skin sensitisation rely on limited reactivity assays, motivating interest in the development of proteomic approaches to characterise the skin haptenome. Increasing our mechanistic understanding of skin sensitisation and ACD using proteomics presents an opportunity to develop non-animal predictive methods and/or risk assessment approaches. Previously, we have used a novel stable isotope labelling approach combined with data independent mass spectrometry (HDMS) to characterise the haptenome for a number of well-known sensitisers. We have now extended this work by characterising the haptenome of the sensitisers Diphenylcyclopropenone (DPCP) and Ethyl Acrylate (EA) with the model protein Human Serum Albumin (HSA) and the complex lysates of the skin keratinocyte, HaCaT cell line. We show that haptenation in complex nucleophilic models is not random, but a specific, low level and reproducible event. Proteomic analysis extends our understanding of sensitiser reactivity beyond simple reactivity assays and offers a route to monitoring haptenation in living cells.

Investigation into reactions of methyl methacrylate and ethyl acrylate with chlorine atom

Xuan Lin, Zhaohui Li, Yepeng Yu, Jun Chen, Qinghui Meng, Hang Zhang, Xiaobin Shan, Fuyi Liu, Liusi ShengPMID: 30640009 DOI: 10.1016/j.chemosphere.2018.12.202

Abstract

Reactions between chlorine and unsaturated esters in gas phase are examined in a slow-flow reaction tube inside the laboratory-built photoionization mass spectrometer at the energy range of 8-11 eV. 248 nm laser radiation is used to initiate the reaction. Products are distinguished, CH

O

Cl for addition, and C

H

O

, C

H

O

Cl and C

H

O

Cl for abstraction. The direct or indirect products are detected, indicating secondary reactions. And experimental ionization potentials are procured for direct adducts of methyl methacrylate to be 8.30 eV and for that of ethyl acrylate to be 9.95 eV which are well consistent with theoretical ionization potentials of likely isomers. Theoretical reaction channels are also accounted for, optimized under M06-2X/6-31 + G(d,p) level and ionization potentials of products are calculated under M06-2X/6-31 + G(d,p) level also. Differences between experimental and theoretical details are discussed.

A short-term inhalation study to assess the reversibility of sensory irritation in human volunteers

Stefan Kleinbeck, Michael Schäper, Marlene Pacharra, Marie Louise Lehmann, Klaus Golka, Meinolf Blaszkewicz, Thomas Brüning, Christoph van ThrielPMID: 32185413 DOI: 10.1007/s00204-020-02703-8